molecular formula C24H25N5O3 B2719874 8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923410-01-9

8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2719874
CAS No.: 923410-01-9
M. Wt: 431.496
InChI Key: CZRLQOOZQMSRSG-UHFFFAOYSA-N
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Description

8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazolidine ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions.

    Introduction of the aromatic groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the aromatic rings to the imidazolidine core.

    Methoxylation and methylation: These functional groups are introduced using reagents such as methanol and methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The aromatic rings can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-15-9-10-19(32-4)18(13-15)27-11-12-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)14-17-8-6-5-7-16(17)2/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRLQOOZQMSRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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